4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone
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Overview
Description
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an epoxy group, a hydroxy group, and a methoxycarbonyl group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone typically involves multi-step organic reactions. One common approach is the epoxidation of a suitable precursor, followed by the introduction of the methoxycarbonyl group and subsequent functionalization to obtain the desired compound. Reaction conditions often include the use of strong oxidizing agents, such as peracids, and specific catalysts to facilitate the formation of the epoxy ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process efficiently. The choice of solvents, temperature control, and reaction time are critical factors in achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The epoxy ring can be reduced to form diols.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent choice, and reaction time being key parameters.
Major Products Formed
Scientific Research Applications
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, while the hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-hydroxy-3-hexanone: Shares similar structural features but lacks the epoxy and methoxycarbonyl groups.
4,5-Dimethyl-5-hydroxy-3-hexanone: Similar in structure but differs in the presence of the epoxy group.
Uniqueness
4,5-Dimethyl-5-hydroxy-3-(methoxycarbonyl)-3,4-epoxy-gamma-butyrolactone is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the epoxy group, in particular, allows for unique chemical transformations and interactions not possible with similar compounds.
Properties
IUPAC Name |
methyl 4-hydroxy-4,5-dimethyl-2-oxo-3,6-dioxabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6/c1-6-7(2,11)13-5(10)8(6,14-6)4(9)12-3/h11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWROMTIFNKTGEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(OC(=O)C1(O2)C(=O)OC)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142438-57-1 |
Source
|
Record name | 3,6-Dioxabicyclo(3.1.0)hexane-1-carboxylic acid, 4,5-dimethyl-4-hydroxy-2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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